

Comparative Crystallographic Analysis of Acyclic Enyne Derivatives

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Compound of Interest

Compound Name: **Undec-1-EN-9-yne**

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Solid-State Structures of Novel Acyclic Enyne Derivatives

This guide provides a comparative analysis of the X-ray crystallographic data of two distinct acyclic enyne derivatives: 4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne and 1-(4-bromophenyl)but-3-yn-1-one. While not direct derivatives of **Undec-1-en-9-yne**, these compounds share the core enyne functionality within an acyclic carbon framework, making them relevant models for understanding the solid-state packing and conformation of this important structural motif. The data presented herein is crucial for researchers in medicinal chemistry and materials science, where understanding the three-dimensional structure of molecules is paramount for rational drug design and the development of novel materials.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two enyne derivatives, offering a direct comparison of their solid-state structures.

Parameter	4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne[1]	1-(4-bromophenyl)but-3-yn-1-one[2][3]
Chemical Formula	C ₂₃ H ₁₈	C ₁₀ H ₇ BrO
Formula Weight	294.38	223.07
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	10.334(3)	4.471(2)
b (Å)	12.001(4)	9.032(4)
c (Å)	14.110(4)	21.652(11)
α (°)	90	90
β (°)	108.08(3)	92.252(8)
γ (°)	90	90
Volume (Å ³)	1663.4(8)	873.7(7)
Z	4	4
Calculated Density (g/cm ³)	1.174	1.696
Radiation type	Mo Kα	Mo Kα
Temperature (K)	293	297

Experimental Protocols

Synthesis and Crystallization

4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne: This compound was synthesized, and single crystals suitable for X-ray diffraction were obtained. The detailed synthesis protocol is described in the primary literature[1].

1-(4-bromophenyl)but-3-yn-1-one: This compound was obtained as a side product during the synthesis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid. Colorless single crystals suitable for X-ray diffraction analysis were grown by the slow evaporation of an ethanol solution[2][3].

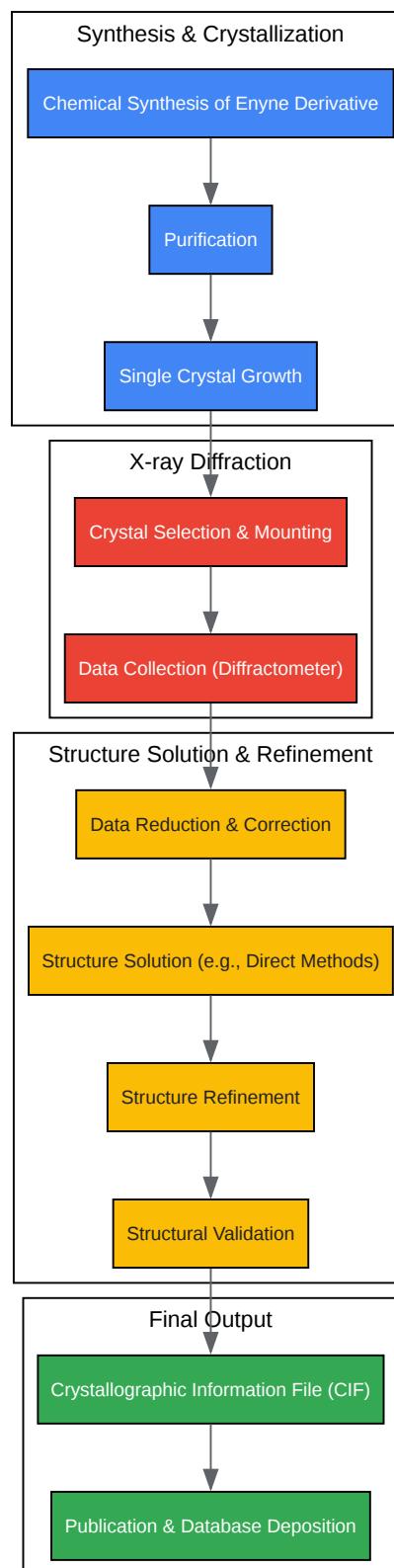
X-ray Data Collection and Structure Refinement

For 4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne: X-ray diffraction data were collected on a suitable single crystal at 293 K using Mo K α radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model[1].

For 1-(4-bromophenyl)but-3-yn-1-one: Data collection was performed on a Bruker SMART APEX diffractometer using Mo K α radiation at 297 K. The data were corrected for Lorentz and polarization effects. The structure was solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F² (SHELXL2014/7). All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated by a mixture of independent and constrained refinement[3].

Logical Workflow for X-ray Crystallographic Analysis

The following diagram illustrates the general workflow from compound synthesis to the final structural analysis and data deposition.

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Caption: General workflow for X-ray crystallographic analysis.

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